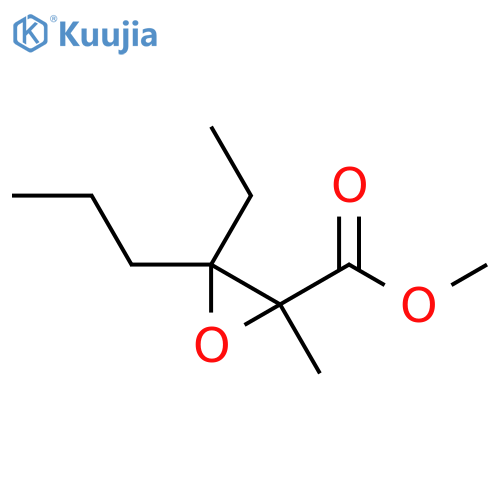Cas no 1692581-00-2 (Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate)

1692581-00-2 structure
商品名:Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate
CAS番号:1692581-00-2
MF:C10H18O3
メガワット:186.248123645782
CID:5274896
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate
- Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate
-
- インチ: 1S/C10H18O3/c1-5-7-10(6-2)9(3,13-10)8(11)12-4/h5-7H2,1-4H3
- InChIKey: KRIHWCCKWHHETC-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OC)(C)C1(CC)CCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 214
- トポロジー分子極性表面積: 38.8
- 疎水性パラメータ計算基準値(XlogP): 2
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699911-2.5g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
| Enamine | EN300-699911-5.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
| Enamine | EN300-699911-0.05g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
| Enamine | EN300-699911-0.1g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
| Enamine | EN300-699911-0.5g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
| Enamine | EN300-699911-10.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 | |
| Enamine | EN300-699911-0.25g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-699911-1.0g |
methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate |
1692581-00-2 | 95.0% | 1.0g |
$628.0 | 2025-03-12 |
Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
1692581-00-2 (Methyl 3-ethyl-2-methyl-3-propyloxirane-2-carboxylate) 関連製品
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量